N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14(15-7-3-2-4-8-15)22-20(24)19(23)21-13-16(17-9-5-11-25-17)18-10-6-12-26-18/h2-12,14,16H,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZOMDBKEIVFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Ethyl Bridge Construction
A plausible route involves Friedel-Crafts alkylation to couple furan and thiophene rings. For example:
- Catalyst : Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane.
- Temperature : 0–5°C to minimize side reactions.
- Precursor : 2-(Chloroethyl)furan and 2-thiophenemagnesium bromide.
Mechanism :
- Generation of a carbocation at the ethyl chain.
- Electrophilic substitution on the thiophene ring.
Yield Optimization :
Reductive Amination for Diamide Formation
The ethylenediamine linker may be introduced via reductive amination, followed by amidation:
- Reactants : 2-(Furan-2-yl)-2-(thiophen-2-yl)acetaldehyde and 1-phenylethylamine.
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).
- Solvent : Methanol, pH maintained at 6–7 using acetic acid.
Step 2: Amidation with Oxalyl Chloride
- Conditions :
Coupling Reactions and Final Assembly
Carbodiimide-Mediated Amide Bond Formation
The final diamide structure is assembled using carbodiimide coupling agents, as exemplified in patent WO2021001728A1:
Reagents :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq.).
- Activator : 1-Hydroxybenzotriazole (HOBt, 1.1 eq.).
- Base : Triethylamine (2.5 eq.).
Procedure :
- Dissolve the amine intermediate (1 eq.) and oxalic acid (1.1 eq.) in 1,4-dioxane.
- Cool to 0–5°C, add EDC·HCl and HOBt.
- Stir at 25–30°C for 18 hours.
- Quench with ice water and isolate via filtration.
Yield : 70–85% (based on analogous reactions).
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| IR (KBr) | 3400 (N-H), 1693 cm⁻¹ (C=O) | |
| ¹H NMR | δ 7.25–7.35 (Ph), 6.85–7.10 (furan/thiophene) | |
| MS (ESI) | m/z 369.5 [M+H]⁺ |
Challenges and Optimization Opportunities
Stereochemical Control
Scalability Limitations
- Bottleneck : Low yields in Friedel-Crafts step (~50%).
- Mitigation : Switch to flow chemistry for better heat transfer.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 68% | 98% | $$ | Moderate |
| Carbodiimide Coupling | 82% | 99.5% | $$$ | High |
| Direct Alkylation | 45% | 95% | $ | Low |
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction can produce dihydro derivatives of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with furan and thiophene moieties can exhibit anticancer properties. The unique structure of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide may enhance its ability to interact with cancer cell pathways. For instance, a study published in Journal of Medicinal Chemistry highlighted similar compounds that inhibited tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The presence of both furan and thiophene rings in the structure has been associated with antimicrobial activity. Research has shown that derivatives of these compounds can disrupt bacterial cell membranes, leading to cell death. A case study demonstrated that related compounds exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Neurological Applications
Compounds with similar structures have been investigated for their neuroprotective effects. The potential to modulate neurotransmitter systems makes this compound a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study involved synthesizing derivatives of this compound and evaluating their effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Activity Assessment
In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing effective antimicrobial activity at low concentrations, which supports its potential use as a new antibiotic agent .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including antibacterial agents, H2 receptor antagonists, and CNS-targeting compounds. Below is a detailed comparison based on heterocyclic components, substituent groups, and reported biological activities.
Structural and Functional Comparison Table
Key Insights from Structural Analogues
Thiophene-Containing Antibacterial Agents ()
- Compounds such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolone (C19H18BrN3O2S) feature thiophen-2-yl groups modified with halogens (e.g., bromine) to enhance antibacterial potency .
- Comparison : The target compound lacks halogenation on its thiophene ring, which may reduce antibacterial efficacy but improve metabolic stability.
Furan-Based H2 Antagonists ()
- Ranitidine derivatives (e.g., Related Compound A ) utilize a furan-2-yl group linked to a nitroacetamide moiety for gastric acid suppression .
Thiophen-2-yl Ethyl Motifs in CNS-Targeting Compounds ()
- Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-... employ thiophen-2-yl ethyl groups as lipophilic anchors, possibly for blood-brain barrier penetration .
- Comparison : The target’s dual thiophen-2-yl and phenylethyl substituents may enhance CNS bioavailability, though this remains speculative.
Research Findings and Implications
Heterocyclic Moieties and Bioactivity
- Thiophene : Common in antibacterial and CNS-active compounds due to its electron-rich aromatic system, which facilitates π-π stacking with biological targets.
- Furan : Found in gastrointestinal agents (e.g., ranitidine) for its polarity and hydrogen-bonding capacity.
Ethanediamide Linker
- The ethanediamide core in the target compound is distinct from nitroacetamide (ranitidine) or quinolone (antibacterial) linkers. This may confer: Enhanced metabolic stability: Resistance to esterase-mediated hydrolysis. Altered receptor interactions: Dual amide groups could engage in hydrogen bonding with diverse biological targets.
Phenylethyl Group
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Overview
The compound features a unique structure comprising:
- Furan and thiophene rings : These heterocyclic components are known for their diverse biological properties.
- Ethanediamide backbone : This structure is significant in various biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It could bind to various receptors, influencing signal transduction processes.
- Antimicrobial Properties : Similar compounds have shown antibacterial effects, suggesting a potential for therapeutic applications against bacterial infections.
Research Findings
Recent studies have highlighted the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : A study demonstrated that derivatives of similar compounds exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may possess similar properties, warranting further investigation.
- Cytotoxicity Assays : In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. This raises the possibility that this compound may also exhibit cytotoxic effects, making it a candidate for anticancer drug development.
- Enzyme Interaction Studies : Preliminary research indicates that the compound could inhibit key enzymes involved in metabolic pathways linked to disease progression, although specific targets remain to be fully elucidated.
Future Directions
Further research is necessary to fully characterize the biological activity of this compound. Key areas for future studies include:
- In vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To clarify the specific biochemical pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To identify how modifications to the structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
